molecular formula C10H11NO2 B175548 2-(Indolin-3-yl)acetic acid CAS No. 13083-41-5

2-(Indolin-3-yl)acetic acid

Cat. No.: B175548
CAS No.: 13083-41-5
M. Wt: 177.2 g/mol
InChI Key: DHBPCLVYRILLIN-UHFFFAOYSA-N
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Description

2-(Indolin-3-yl)acetic acid is a compound that contains an indole nucleus, which is an important element of many natural and synthetic molecules with significant biological activity . The indole nucleus is a key component of many bioactive aromatic compounds and has been found in many important synthetic drug molecules . The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Synthesis Analysis

The synthesis of this compound involves the reaction of indole-3-acetic acid (1) with thionyl chloride, which affords 2-(1H-indol-3-yl)acetyl chloride (2). This compound is then treated with aniline and various substituted anilines through a base condensation reaction to obtain the respective indole-3-acetic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole nucleus. The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds . The structure of this compound is characterized by the presence of a carboxylic acid group attached to the indole nucleus .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the acetic acid-promoted reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones and mercapto-substituted β-enamino esters. This reaction results in two diastereoisomeric 3,3-disubstituted oxindoles .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 2-(Indolin-3-yl)acetic acid has been utilized in the synthesis of various pharmaceutically interesting compounds, such as 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one derivatives. These compounds are produced using eco-friendly methods, highlighting the importance of this compound in green chemistry (Brahmachari & Banerjee, 2014).

Biological and Environmental Research

  • In biological studies, this compound is a key component in the biosynthesis of the plant hormone indole-3-acetic acid (IAA), which plays a crucial role in plant growth and development. Research has shown that gene 2 from the T region of Ti plasmids codes for an enzyme that converts indole-3-acetamide into IAA, demonstrating the significance of this compound in plant biology (Schröder et al., 1984).

Medical and Pharmaceutical Research

  • In the medical field, this compound derivatives are investigated for their potential in treating various diseases. For instance, certain derivatives have shown antibacterial activities comparable to standard drugs like Ciprofloxacin and have demonstrated moderate to weak anti-enzymatic potentials against enzymes such as α-Glucosidase and Butyrylcholinesterase (Rubab et al., 2017).

  • Additionally, this compound is a precursor in the synthesis of novel research tools for biochemical studies. Its derivatives have been used to create immobilized and carrier-linked forms of IAA and its conjugates with biochemical tags or molecular probes, enhancing the understanding of IAA's role in plants and other organisms (Ilić et al., 2005).

  • Moreover, this compound derivatives are significant in HIV-1 research. They have been identified as allosteric integrase inhibitors that block multiple steps of HIV-1 integration, showcasing the compound's potential in developing antiretroviral therapies (Kessl et al., 2012).

Agriculture and Plant Science

  • The presence of this compound in certain organisms, like Sulfolobus acidocaldarius, is notable for its high concentration compared to typical plant extracts. This finding suggests a unique role of this compound in different biological systems (White, 1987).

  • This compound analogues have been synthesized and evaluated for their antioxidant properties. This research contributes to the understanding of the structure-activity relationship in antioxidants, potentially leading to the development of new therapeutic agents (Naik et al., 2011).

Future Directions

The future directions for research on 2-(Indolin-3-yl)acetic acid could involve further studies on its biosynthesis, as well as its role in growth, development, and plant interactions . Additionally, more research could be conducted to explore its diverse biological activities and its potential for newer therapeutic possibilities .

Mechanism of Action

Target of Action

2-(Indolin-3-yl)acetic acid, a derivative of indole, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This compound is known to target interleukin-2 , a cytokine that plays a crucial role in the immune response.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole-3-acetic acid (IAA), a related compound, is known to regulate almost all aspects of plant growth and development . IAA is synthesized in microorganisms through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis . It is possible that this compound may also affect similar biochemical pathways.

Pharmacokinetics

The biological activities of indole derivatives suggest that they may have favorable pharmacokinetic properties .

Result of Action

Indole derivatives are known to have diverse biological activities . For example, certain indole derivatives have shown inhibitory activity against influenza A . Therefore, it is possible that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the reaction of certain indole derivatives in ethanol at room temperature in the presence of acetic acid resulted in two diastereoisomeric 3,3-disubstituted oxindoles . This suggests that the reaction environment can influence the molecular diversity of indole derivatives.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBPCLVYRILLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403918
Record name (2,3-Dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13083-41-5
Record name (2,3-Dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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